molecular formula C12H14OS B13079478 1-(3-Ethyl-1-benzofuran-2-YL)ethane-1-thiol

1-(3-Ethyl-1-benzofuran-2-YL)ethane-1-thiol

Cat. No.: B13079478
M. Wt: 206.31 g/mol
InChI Key: KEMGWGYKLQOEBG-UHFFFAOYSA-N
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Description

1-(3-Ethyl-1-benzofuran-2-yl)ethane-1-thiol is a synthetic benzofuran derivative of significant interest in medicinal chemistry and drug discovery. The compound features a benzofuran core, a privileged scaffold in many biologically active molecules, fused with a thiol-functionalized ethane chain. Benzofuran derivatives are extensively researched for their diverse pharmacological properties, demonstrating potent anti-cancer, antimicrobial, and anti-inflammatory activities in scientific studies . In anti-cancer research, structurally similar benzofuran compounds have been shown to induce apoptosis in various cancer cell lines, including chronic myelogenous leukemia (K562), prostate cancer (PC3), and colon cancer (SW620) . The mechanism of action for these derivatives often involves a pro-oxidative effect, increasing reactive oxygen species (ROS) generation within cancer cells, and activating executioner caspases 3/7 to trigger programmed cell death . Furthermore, some benzofuran derivatives can inhibit the release of pro-inflammatory cytokines like interleukin-6 (IL-6), suggesting potential applications in researching inflammatory pathways . The thiol moiety in this compound may enhance its bioactivity and provide a handle for further chemical modification, making it a valuable building block for developing novel therapeutic agents or biochemical probes. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C12H14OS

Molecular Weight

206.31 g/mol

IUPAC Name

1-(3-ethyl-1-benzofuran-2-yl)ethanethiol

InChI

InChI=1S/C12H14OS/c1-3-9-10-6-4-5-7-11(10)13-12(9)8(2)14/h4-8,14H,3H2,1-2H3

InChI Key

KEMGWGYKLQOEBG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC2=CC=CC=C21)C(C)S

Origin of Product

United States

Preparation Methods

Oxidative Cyclization of Flavylium Salts

A versatile and high-yielding method to prepare benzofuran derivatives involves the oxidation of flavylium salts, which rearranges the benzopyrylium ring to a benzofuran ring while maintaining substituents such as the 3-ethyl group intact. This method yields various benzofuran derivatives with different substituents at position 3, including alkyl groups like ethyl.

  • Key features:

    • Flavylium salts bearing a 3-ethyl substituent are oxidized under controlled conditions.
    • The oxidation transforms the flavylium salt into the benzofuran ring system with the 3-ethyl group preserved.
    • The reaction can yield benzofuran derivatives with yields typically ≥50%.
    • The method allows further functional group tolerance, enabling downstream modifications.
  • Example:

    • Starting from 3-ethylflavylium salt, oxidation yields 3-ethylbenzofuran derivatives.
    • The oxidation can be performed using mild oxidants under acidic or neutral conditions.

This method is documented in patent literature and offers a versatile platform for benzofuran synthesis.

Introduction of the Ethanethiol Side Chain

Thiolation via Aryne Intermediates

Recent advances demonstrate the use of aryne chemistry to introduce thiol functionalities efficiently. Aryne intermediates generated from suitable precursors react with sulfur nucleophiles such as potassium xanthate to yield aryl thiol derivatives.

  • Key features:

    • Aryne intermediates are generated in situ from o-silylaryl triflates.
    • Hydrothiolation of the aryne with potassium xanthate forms aromatic xanthate intermediates.
    • Subsequent conversion yields the corresponding aryl thiols.
    • This method affords high yields and functional group tolerance.
  • Applicability:

    • While this method has been demonstrated for o-bromobenzenethiol analogs, it can be adapted for benzofuran derivatives to introduce ethanethiol groups at the 2-position via appropriate precursor design.

Nucleophilic Substitution and Reduction

Another classical approach involves:

  • Attaching a suitable leaving group (e.g., halide) at the 2-position of the benzofuran ring.
  • Nucleophilic substitution with thiolates or thiol equivalents.
  • If necessary, reduction or deprotection to liberate the free thiol.

This approach requires careful selection of reagents to avoid side reactions and preserve the benzofuran core.

Representative Preparation Protocol (Hypothetical Consolidation)

Step Reagents/Conditions Description Yield (%) Notes
1 3-Ethylflavylium salt, Oxidant (e.g., mild oxidizing agent) Oxidative cyclization to 3-ethylbenzofuran ~50-70 Maintains substituents, versatile
2 Halogenation at 2-position (e.g., bromination) Installation of leaving group for substitution 60-80 Controlled conditions needed
3 Potassium xanthate or thiolate nucleophile Nucleophilic substitution to introduce sulfur 70-90 Hydrothiolation via aryne possible alternative
4 Reduction/deprotection (if necessary) Conversion of intermediate to free thiol 80-90 Final purification by chromatography

Purification and Characterization

  • Purification typically involves silica gel chromatography using solvent systems such as ethyl acetate and hexane, sometimes with additives like triethylamine to stabilize thiol groups.
  • Characterization includes NMR, IR, and mass spectrometry to confirm the benzofuran core, ethyl substitution, and thiol functionality.

Summary of Research Findings and Advantages

  • The oxidation of flavylium salts is a robust and versatile method for synthesizing substituted benzofurans including 3-ethyl derivatives, preserving the substituent pattern during ring formation.
  • Aryne-mediated hydrothiolation offers a modern, high-yielding route to introduce thiol groups on aromatic systems and can be adapted for benzofuran derivatives.
  • Classical nucleophilic substitution remains a practical approach when suitable leaving groups are installed.
  • The combined use of these methods allows tailored synthesis of 1-(3-ethyl-1-benzofuran-2-yl)ethane-1-thiol with good yields and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethyl-1-benzofuran-2-YL)ethane-1-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Ethyl-1-benzofuran-2-YL)ethane-1-thiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-1-benzofuran-2-YL)ethane-1-thiol involves its interaction with molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The benzofuran ring can interact with biological membranes and receptors, influencing cellular processes. The compound’s effects on reactive oxygen species and oxidative stress pathways are also of interest in understanding its biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiols are highly reactive sulfur-containing compounds with low odor thresholds. Below is a comparative analysis of 1-(ethylsulfanyl)ethane-1-thiol and structurally or functionally related thiols:

Table 1: Key Properties of Selected Thiols

Compound Name Structure Odor Profile OAV (Durian) Key Applications/Sources Stability/Reactivity
1-(Ethylsulfanyl)ethane-1-thiol CH₃CH₂–S–CH₂CH₂–SH Roasted onion, sulfury 250,000 Durian pulp Moderate; reactive –SH group
Ethanethiol (C₂H₅SH) CH₃CH₂–SH Rotten onion, sewage-like 480,000 Durian, industrial synthesis Highly volatile; oxidizes easily
Methanethiol (CH₃SH) CH₃–SH Rotten cabbage, sulfury 45,000 Durian, bacterial metabolism Volatile; prone to oxidation
Ethane-1,1-dithiol (HS–C₂H₄–SH) HS–CH₂CH₂–SH Sulfury, durian-like 23,000 Durian, synthetic chemistry High reactivity (dual –SH)
2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethane-1-thiol Pyrrole ring + –CH₂SH Unspecified (likely sulfury) N/A Synthetic polymer additives Stable due to aromatic ring
1-(Furan-2-yl)ethane-1-thiol Furan ring + –CH₂SH Likely fruity/sulfury N/A Synthetic building blocks Moderate; heterocyclic stability

Key Comparisons

Odor Potency 1-(Ethylsulfanyl)ethane-1-thiol (OAV 250,000) is less potent than ethanethiol (OAV 480,000) but significantly stronger than methanethiol and ethane-1,1-dithiol . Its "roasted onion" note adds complexity to durian’s aroma, contrasting with ethanethiol’s straightforward rotten onion character . Ethane-1,1-dithiol contributes a sulfury undertone but is far less impactful (OAV 23,000) .

Structural Influences

  • The ethylsulfanyl group in 1-(ethylsulfanyl)ethane-1-thiol enhances its stability compared to simpler aliphatic thiols like ethanethiol, which oxidizes rapidly to disulfides .
  • Heterocyclic thiols (e.g., pyrrole- or furan-substituted) exhibit greater stability due to aromatic resonance but lack the extreme odor potency of durian-associated thiols .

Synthetic vs. Natural Occurrence

  • 1-(Ethylsulfanyl)ethane-1-thiol is naturally biosynthesized in durian via γ-methionine lyase activity, whereas industrial thiols like 2-(2,5-dimethylpyrrolyl)ethane-1-thiol are synthesized for niche applications (e.g., polymer crosslinking) .

Applications

  • Durian thiols are critical in food science for aroma profiling and flavor replication .
  • Simpler thiols (e.g., methanethiol) are industrial intermediates or biomarkers for bacterial spoilage .

Research Implications

The unique synergy between 1-(ethylsulfanyl)ethane-1-thiol and ethyl (2S)-2-methylbutanoate underscores the importance of combinatorial odor effects in natural products . Future studies should explore:

  • The enzymatic pathways governing its biosynthesis in durian.
  • Its stability under food-processing conditions (e.g., heating, fermentation).
  • Broader applications in flavor chemistry beyond durian, such as savory or umami enhancers.

Q & A

Basic: What are the standard synthetic routes for 1-(3-Ethyl-1-benzofuran-2-YL)ethane-1-thiol?

Answer:
A common approach involves constructing the benzofuran core first. For example, salicylaldehyde derivatives can react with α-halo ketones (e.g., chloroacetone) under reflux with a base like anhydrous K₂CO₃ in acetone to form the benzofuran ring . To introduce the thiol group, a nucleophilic substitution or thiol-ene reaction could be employed. For instance, after forming 3-ethyl-1-benzofuran-2-yl ethanone, the ketone can be reduced to a secondary alcohol and subjected to thiolation via Mitsunobu conditions (e.g., using triphenylphosphine and DIAD with a thiol donor). Purification typically involves column chromatography or recrystallization in non-polar solvents (e.g., petroleum ether) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H NMR to identify aromatic protons (δ 6.5–8.0 ppm for benzofuran), ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂), and the thiol proton (δ 1.5–2.5 ppm, though often absent due to exchange). ¹³C NMR confirms carbonyl and aromatic carbons.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₂H₁₂OS for the core structure).
  • UV-Vis Spectroscopy : Benzofuran absorbs near λmax ~255 nm due to π→π* transitions .

Advanced: How can researchers manage the high reactivity of the thiol group during synthesis?

Answer:
Thiols are prone to oxidation and undesired disulfide formation. Strategies include:

  • Protecting Groups : Use trityl or acetamidomethyl (Acm) groups during synthesis, removed post-reaction under acidic or oxidative conditions.
  • Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation.
  • Purification : Use degassed solvents and avoid prolonged exposure to air. Storage at -20°C in amber vials under inert gas is recommended .

Advanced: How to resolve contradictions in spectroscopic data due to impurities or byproducts?

Answer:

  • Multi-Technique Cross-Validation : Combine HPLC (e.g., reverse-phase C18 column, methanol/water mobile phase) with NMR to isolate and identify impurities.
  • Spiking Experiments : Add authentic samples of suspected byproducts (e.g., disulfides) to confirm retention times or spectral overlaps.
  • X-ray Crystallography : For crystalline derivatives, single-crystal analysis (as in benzofuran structures from Acta Crystallographica) provides unambiguous confirmation .

Basic: What are common impurities in the synthesis, and how are they removed?

Answer:

  • Byproducts : Disulfides (from thiol oxidation) or unreacted intermediates.
  • Purification Methods :
    • Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 5–20% EtOAc).
    • Recrystallization : Ethanol or methanol/water mixtures effectively remove polar impurities .

Advanced: What methodologies assess the compound’s stability under experimental conditions?

Answer:

  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–4 weeks. Monitor degradation via HPLC.
  • Kinetic Analysis : Plot degradation rates using Arrhenius equations to predict shelf-life. Stability is often enhanced by lyophilization or storage in anhydrous DMSO at -80°C .

Advanced: How to design experiments to evaluate biological interactions of this compound?

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorogenic substrates (e.g., acetylcholinesterase assays) with IC₅₀ calculations.
    • Receptor Binding : Radioligand displacement studies (e.g., ³H-labeled antagonists) to determine Kᵢ values.
  • Statistical Validation : Triplicate experiments with ANOVA or Student’s t-test (p < 0.05) ensure reproducibility. Reference benzofuran derivatives with known bioactivity for comparison .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile thiols.
  • Waste Disposal : Quench residual thiols with oxidizing agents (e.g., NaOCl) before disposal. Always consult SDS for compound-specific hazards .

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